Lck-IN-2

Kinase Inhibition Lck IC50

Lck-IN-2, also known as compound 12a, is a small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases involved in T-cell receptor signaling and oncogenic pathways. It is characterized as a 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivative with a reported molecular weight of 596.64 g/mol and a chemical formula of C31H32N8O5.

Molecular Formula C31H32N8O5
Molecular Weight 596.6 g/mol
Cat. No. B12376746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLck-IN-2
Molecular FormulaC31H32N8O5
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OCC(C)C)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C
InChIInChI=1S/C31H32N8O5/c1-18(2)17-44-27-12-21(8-11-25(27)39(42)43)29(40)34-23-9-6-19(3)26(13-23)38-16-22-14-33-30(36-28(22)37(5)31(38)41)35-24-10-7-20(4)32-15-24/h6-15,18H,16-17H2,1-5H3,(H,34,40)(H,33,35,36)
InChIKeyISBWZUCWSZVLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lck-IN-2: Technical Baseline and Procurement Identifier for Research Use


Lck-IN-2, also known as compound 12a, is a small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases involved in T-cell receptor signaling and oncogenic pathways [1]. It is characterized as a 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivative with a reported molecular weight of 596.64 g/mol and a chemical formula of C31H32N8O5 . Its primary application context in the literature is as an anti-cancer agent, with demonstrated efficacy in colon cancer cell models [1].

Why Lck-IN-2 Cannot Be Substituted with Generic Lck Inhibitors: A Procurement Rationale


While multiple Lck inhibitors exist, including tool compounds like WH-4-023 (IC50: 2 nM for Lck) and clinical agents like dasatinib, direct substitution is not scientifically valid due to divergent selectivity profiles and cellular efficacy. Lck-IN-2 exhibits a unique chemical scaffold (3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one) compared to the pyrazolopyrimidine scaffold of PP1 or the aminothiazole carboxamide structure of dasatinib, leading to distinct off-target kinase inhibition patterns and biological outcomes [1]. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than target-class homology.

Lck-IN-2: Head-to-Head Quantitative Differentiation Evidence for Procurement


Lck Inhibitory Potency: Lck-IN-2 vs. Lck Inhibitor III

Lck-IN-2 demonstrates an IC50 of 10.6 nM against the Lck kinase in a cell-free enzymatic assay [1]. This potency is over 80-fold greater than that of the commercial tool compound Lck Inhibitor III, which has a reported IC50 of 867 nM in a similar assay format .

Kinase Inhibition Lck IC50 Enzymatic Assay

Colon Cancer Cell Growth Inhibition: Lck-IN-2 vs. WH-4-023

Lck-IN-2 exhibits growth inhibitory activity (GI50) against colon cancer cell lines with values ranging from 0.24 to 1.26 μM [1]. In the specific colon cancer cell line Colo201, Lck-IN-2 inhibits Lck phosphorylation and induces apoptosis in a dose-dependent manner at concentrations up to 10 μM . While WH-4-023 is a more potent Lck inhibitor in cell-free assays (IC50: 2 nM), its reported cellular GI50 in similar colon cancer models (HT-29, HCT-116) is approximately 1.8-3.5 μM [2].

Cancer Cell Proliferation GI50 Colon Cancer Colo201

Kinome Selectivity Profile: Lck-IN-2 vs. Broad-Spectrum Src Inhibitors

Lck-IN-2 is described as a Type II kinase inhibitor that binds to the DFG-out (inactive) conformation of Lck, contributing to high selectivity . While the primary literature lacks a full kinome panel for Lck-IN-2, vendor-reported data indicates >500-fold selectivity over other receptor and non-receptor kinases . In contrast, the clinical Src/Abl inhibitor dasatinib is a multi-kinase inhibitor with potent activity against Lck (IC50: ~1 nM) but also inhibits BCR-ABL, Src, c-Kit, PDGFR, and Ephrin receptors with sub-nanomolar to low nanomolar potency [1].

Kinase Selectivity Off-Target Effects Src Family Kinome Profiling

Recommended Research Applications for Lck-IN-2 Based on Quantitative Evidence


Colorectal Cancer Cell Line Screening and Phenotypic Assays

Based on its demonstrated GI50 range of 0.24-1.26 μM in colon cancer cell lines, Lck-IN-2 is suitable for medium- to high-throughput screening of compound libraries in colorectal cancer models [1]. Its apoptotic effect in Colo201 cells further supports its use in mechanism-of-action studies focused on programmed cell death pathways in colon cancer .

Lck-Specific Target Validation in T-Cell Signaling

Given its reported >500-fold selectivity profile, Lck-IN-2 is recommended for target validation studies where Lck-specific inhibition is required, such as dissecting the Lck-dependent vs. Src-dependent pathways in T-cell receptor signaling [1]. Its selectivity minimizes off-target effects that could confound results when using less specific inhibitors like dasatinib.

In Vitro Kinase Selectivity Profiling and Chemical Probe Development

The distinct 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffold of Lck-IN-2 makes it a valuable reference compound for medicinal chemistry programs aiming to develop novel Lck inhibitors with improved selectivity [1]. Its IC50 of 10.6 nM provides a benchmark for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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